5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(4-bromobenzyl)-3,4-dihydroisoquinolin-1(2H)-one
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Description
5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(4-bromobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C24H27BrN2O3 and its molecular weight is 471.395. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Kametani et al. (1972) discussed an alternative synthesis of "Isocularine" through an intramolecular Ullmann reaction, highlighting the synthesis of complex heterocyclic compounds involving bromoisoquinoline derivatives. This study demonstrates the chemical versatility of isoquinoline derivatives in synthesizing novel compounds with potential biological activities Kametani, T., Fukumoto*, K., & Fujihara, M. (1972).
Pro-Drug Applications
Berry et al. (1997) explored the synthesis of 5-substituted isoquinolin-1-ones and their potential as pro-drugs, with specific applications for selective therapeutic drug release in hypoxic solid tumors. This research indicates the pharmaceutical applications of isoquinoline derivatives in designing more effective and targeted therapies Berry, J., Watson, C. Y., Whish, W., & Threadgill, M. (1997).
Radical Cyclizations and Syntheses
Estévez et al. (1994) described the radical cyclization of bromobenzylisoquinolines to afford aporphines or 5-oxoaporphines, showcasing a novel approach to synthesizing structurally complex heterocycles. This method can be applied to the synthesis of various natural products and pharmacologically active compounds Estévez, J. C., Villaverde, M. C., Estévez, R. J., & Castedo, L. (1994).
Photolabile Protecting Groups
Fedoryak and Dore (2002) introduced a photolabile protecting group based on 8-bromo-7-hydroxyquinoline for carboxylic acids, demonstrating the utility of brominated heterocycles in light-sensitive applications. This has implications for controlled drug release and the study of biological systems under physiological conditions Fedoryak, O., & Dore, T. M. (2002).
Properties
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[(4-bromophenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN2O3/c25-19-10-8-18(9-11-19)16-27-15-12-20-21(24(27)29)6-5-7-22(20)30-17-23(28)26-13-3-1-2-4-14-26/h5-11H,1-4,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXMDNVKNFHGKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.